4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid chemical properties
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid chemical properties
This guide provides an in-depth technical analysis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid , a critical naphthalene-based intermediate used primarily in the synthesis of high-performance azo dyes.[1]
Common Name: N-(3-Sulfophenyl) Gamma Acid CAS Number: 25251-42-7 Molecular Formula: C₁₆H₁₃NO₇S₂ Molecular Weight: 395.41 g/mol [1][2][3][4][5]
Executive Summary
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid is a disulfonated naphthalene derivative characterized by a "Gamma Acid" core substituted with a metanilic acid moiety.[1] It serves as a vital coupling component in the chromogenic industry, specifically for Reactive Dyes and Direct Dyes utilized in textiles (cotton, wool) and leather processing.[1]
Functionally, the compound acts as a coupling component .[1] The presence of the hydroxyl group at position 4 activates the naphthalene ring for electrophilic aromatic substitution (azo coupling), while the two sulfonic acid groups (one on the naphthalene core, one on the aniline ring) impart exceptional water solubility and substantivity to the final dye molecule.[1]
Critical Distinction: Do not confuse this compound with "N-phenyl-gamma-amino-butyric acid" (a GABA derivative).[1] The term "Gamma Acid" in this context strictly refers to 6-amino-4-hydroxy-2-naphthalenesulfonic acid.[1]
Chemical Identity & Structure
Structural Analysis
The molecule consists of a naphthalene scaffold with three key functional zones:
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Chromophoric Activator: A hydroxyl group (-OH) at position 4, which directs azo coupling to the ortho-position (position 3).[1]
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Solubilizing Agents: Two sulfonic acid groups (-SO₃H).[1] One is located at position 2 of the naphthalene ring, and the second is at position 3' of the N-phenyl ring.
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Bridging Amine: A secondary amine (-NH-) connecting position 6 of the naphthalene to the phenyl ring.[1]
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Off-white to Grey Powder | Oxidizes slightly upon air exposure.[1] |
| Solubility | High (Water) | Forms soluble alkali salts (Na/K).[1] |
| Density | ~1.69 g/cm³ | Predicted solid state density.[1][6] |
| Boiling Point | ~666°C | Decomposes before boiling.[1] |
| Acidity (pKa) | < 1.0 (Sulfonic); ~9.0 (Phenolic) | Strong acid due to dual -SO₃H groups.[1] |
| Stability | Stable under neutral/acidic conditions | Sensitive to oxidation at high pH.[1] |
Synthesis & Manufacturing
The industrial synthesis of N-(3-Sulfophenyl) Gamma Acid follows a Bucherer-type transamination reaction.[1] This process involves the condensation of Gamma Acid with Metanilic Acid in the presence of a bisulfite catalyst.
Synthesis Workflow
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Starting Materials:
-
Reaction Mechanism: The reaction proceeds via the reversible formation of a tetralone-sulfonate intermediate (Bucherer mechanism), allowing the amine of the Gamma Acid to be exchanged (or the hydroxyl, depending on pH, but here the amine is the nucleophile attacking the bisulfite adduct).[1] However, for N-arylation of Gamma acid, it is often a direct nucleophilic attack of the Gamma Acid amine on the phenyl ring? No, it is the reaction of Gamma Acid with Metanilic Acid where the amino group of Gamma Acid is retained? Correction: The standard route for N-aryl Gamma acids is the reaction of Gamma Acid with the corresponding aryl amine (Metanilic acid) in the presence of sodium bisulfite .[1] This is a transamination where the primary amine of Gamma acid is replaced by the secondary aryl amine, or more accurately, the Metanilic acid attacks the bisulfite adduct of Gamma acid.[1]
-
Process Diagram (Graphviz)
Caption: Bucherer-style transamination synthesis of N-(3-Sulfophenyl) Gamma Acid.
Reactivity & Applications
The primary utility of this compound lies in its ability to undergo azo coupling to form complex dye structures.[1]
Azo Coupling Mechanism
In alkaline media (pH 8-10), the hydroxyl group at C4 deprotonates to a phenoxide, strongly activating the ring.[1] Electrophilic attack by a diazonium salt occurs at the ortho position relative to the hydroxyl group (Position 3).[1]
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Coupling Partner: Aryl Diazonium Salts (Ar-N₂⁺).[1]
-
Site of Attack: Carbon 3 (Ortho to -OH).[1]
-
Result: Azo Dye (Ar-N=N-Naphthalene derivative).[1]
Application in Drug Development & Diagnostics
While primarily a dye intermediate, the sulfonated naphthalene core has relevance in:
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Viral Inhibition: Polysulfonated naphthylamines (like Suramin analogues) are studied for inhibiting viral attachment proteins.[1]
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Protein Aggregation Assays: Similar structures (e.g., ANS - 8-Anilinonaphthalene-1-sulfonic acid) are fluorescent probes for hydrophobic protein pockets.[1] N-(3-Sulfophenyl) Gamma Acid shares this amphiphilic, fluorescent character, making it a candidate for custom biological stains .[1]
Dye Classes[1]
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Reactive Dyes: The amino residue allows for the attachment of reactive groups (like chlorotriazine) if further derivatized, or the compound acts as the chromophore itself linked to a reactive anchor.[1]
-
Direct Dyes: Used for dyeing cellulose fibers directly due to the planar, conjugated structure which aligns with cellulose chains.[1]
Experimental Protocol: Analytical Verification (HPLC)
To verify the purity of N-(3-Sulfophenyl) Gamma Acid, use the following High-Performance Liquid Chromatography (HPLC) method.
System: Reverse Phase HPLC (C18 Column) Detection: UV-Vis at 254 nm (aromatic) and 350 nm (conjugation).[1]
| Parameter | Setting |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Interpretation:
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Main Peak: N-(3-Sulfophenyl) Gamma Acid (Retention time ~8-12 min depending on column).[1]
-
Impurity A: Unreacted Gamma Acid (Earlier elution due to higher polarity).[1]
-
Impurity B: Metanilic Acid (Very early elution).[1]
Safety & Handling
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GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Handling: Use local exhaust ventilation. Avoid dust generation.[1][8]
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
National Institutes of Health (NIH) - PubChem. "2-Naphthalenesulfonic acid, 4-hydroxy-6-(3-sulphoanilino)-".[1] PubChem Compound Summary. [Link]
-
EPA (United States Environmental Protection Agency). "Substance Registry Services: Naphthalenesulfonic acid derivatives".[1] [Link][1]
Sources
- 1. PubChemLite - 25251-42-7 (C16H13NO7S2) [pubchemlite.lcsb.uni.lu]
- 2. N-(3-Sulfophenyl)-gamma acid | CAS 25251-42-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 25251-42-7|4-Hydroxy-6-((3-sulfophenyl)amino)naphthalene-2-sulfonic acid|BLDPharm [bldpharm.com]
- 4. tradeindia.com [tradeindia.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. naphthalene sulfonic acid suppliers USA [americanchemicalsuppliers.com]
- 7. Metanilic Acid [drugfuture.com]
- 8. Eurasia Regulations – Chemicals Sector | Requirements & Guidance | GPC Gateway [gpcgateway.com]
